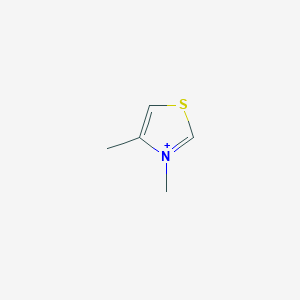

3,4-Dimethylthiazolium ion

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dimethylthiazolium ion is a useful research compound. Its molecular formula is C5H8NS+ and its molecular weight is 114.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biochemical Applications

1.1. Role as a Cofactor in Enzymatic Reactions

3,4-Dimethylthiazolium ion is known for its role as a cofactor in enzymatic reactions, particularly in the decarboxylation of pyruvate. It acts similarly to thiamine (Vitamin B1), facilitating key metabolic processes. A kinetic analysis revealed that DMT enhances the rate of pyruvate decarboxylation in both water and ethanol environments, showcasing its potential as a catalyst in metabolic pathways .

1.2. Interaction with Proteins

DMT forms stable complexes with various proteins, which can influence enzyme activity and stability. For instance, studies have demonstrated that DMT interacts with pyruvate dehydrogenase complexes, affecting their catalytic efficiency . This interaction is crucial for understanding metabolic regulation and enzyme kinetics.

Synthetic Applications

2.1. Organocatalysis

In synthetic organic chemistry, DMT has been utilized as a catalyst for various reactions, including aldol condensations and Michael additions. Its ability to stabilize reaction intermediates makes it an effective organocatalyst. Research indicates that DMT can facilitate the formation of complex molecules through these catalytic processes, thereby enhancing reaction yields and selectivity .

2.2. Synthesis of Thiazolium Salts

DMT serves as a precursor for synthesizing various thiazolium salts, which are valuable in organic synthesis. The preparation of 3,4-dimethylthiazolium iodide from DMT exemplifies its utility in generating functionalized compounds that can be further modified for diverse applications .

Case Studies and Research Findings

3.1. Kinetic Studies on Enzyme Catalysis

A notable study conducted by Kluger et al. focused on the kinetic properties of DMT in enzyme-catalyzed reactions, revealing insights into its mechanism of action as a cofactor. The research highlighted that DMT significantly lowers the activation energy required for the decarboxylation of pyruvate, thus enhancing reaction rates .

3.2. Organocatalytic Reactions

In another investigation, researchers explored the use of DMT in catalyzing Diels-Alder reactions, demonstrating its effectiveness in promoting cycloaddition processes under mild conditions. The study provided detailed reaction conditions and product ratios, showcasing DMT's potential in synthetic organic chemistry .

Data Tables

化学反应分析

Acidic Proton Exchange at C2

The C2 proton of the 3,4-dimethylthiazolium ion is highly acidic, enabling rapid exchange with deuterium in D₂O solutions. At pD 7, complete exchange occurs within seconds, forming the reactive conjugate base (ylide) . This ylide is critical for nucleophilic catalysis and initiates subsequent reactions such as benzoin condensation and decarboxylation.

Catalytic Role in Benzoin Condensation

The ion catalyzes the condensation of benzaldehyde to benzoin, mirroring thiamine’s coenzyme function. The mechanism involves:

-

Deprotonation at C2 to form the ylide.

-

Nucleophilic attack on benzaldehyde, forming a tetrahedral intermediate.

Key requirements :

-

Fresh benzaldehyde (to avoid oxidation byproducts like benzoic acid).

-

Optimal pH/pD conditions to stabilize the ylide.

Pyruvate Decarboxylation

The ion facilitates decarboxylation of α-keto acids like pyruvate. Kinetic studies in water and ethanol reveal:

-

Rate constants depend on solvent polarity and base strength.

-

In water, the reaction proceeds via a zwitterionic transition state, while ethanol stabilizes intermediates differently .

Mechanistic steps :

-

Ylide formation via C2 deprotonation.

-

Nucleophilic attack on pyruvate, forming a covalent adduct.

-

Decarboxylation to release CO₂ and generate an enamine.

Geometric and Electronic Changes

Computational studies (MNDO-PM3 method) show:

-

Rotation of the thiazolium ring (dihedral angle ~90°) disrupts the S3–O6 bond, promoting decarboxylation.

-

Bond order between S3 and O6 decreases from 0.4 to near zero during this process .

Reactivity with Nucleophiles

The ion’s acetylated derivative (2-acetyl-3,4-dimethylthiazolium) undergoes nucleophilic reactions:

-

Hydroxylamine : Forms acetohydroxamic acid efficiently at pH 5.5–6.5.

-

2-Mercaptoethanol : Limited thioester formation at pH 4–5.

-

Dihydrolipoic acid : No significant acyl transfer observed .

Equilibrium forms in aqueous solution :

-

Keto, hydrate, and intramolecular carbinolamine species coexist, with hydration favored at lower temperatures .

Solvent and Base Effects

Reaction pathways are highly solvent- and base-dependent:

-

Polar solvents (e.g., DMF, NMF) accelerate decarboxylation by stabilizing zwitterionic intermediates.

-

Weak bases (e.g., DMAP, NMM) favor enolate formation, enabling Diels–Alder reactions, while stronger bases (e.g., DBU) promote alternative pathways like cyclopentane formation .

Example :

| Solvent | Relative Rate (vs. Water) | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Formamide | ~10× faster | 37.1 | 35.2 |

| DMF | ~1000× faster | 35.8 | 33.9 |

Comparative Reactivity with Thiamine Derivatives

While the this compound mimics thiamine’s thiazolium ring, key differences arise from the absence of the 4-aminopyrimidine moiety:

常见问题

Basic Research Questions

Q. What key chemical properties of 3,4-dimethylthiazolium ion make it effective in catalytic decarboxylation reactions?

The C(2)-H acidity of this compound is critical, with a pKa of 18.9 for deprotonation, enabling nucleophilic activation. This property is determined via deuterium exchange experiments in D₂O, where hydroxide-catalyzed exchange rates correlate with carbon acidity. The ion’s planar structure and electron-withdrawing thiazolium ring further stabilize transition states in decarboxylation .

Q. What experimental methods are used to detect intermediates in 3,4-dimethylthiazolium-mediated reactions?

Key techniques include:

- NMR spectroscopy to observe covalent intermediates like 2-(1-hydroxyethyl)-3,4-dimethylthiazolium ion.

- X-ray crystallography to resolve structures of stabilized carbene adducts.

- Kinetic isotope effects (KIEs) to track proton transfer steps during decarboxylation. These methods are validated in studies of thiamine diphosphate (ThDP)-dependent enzymes and model systems .

Q. How do researchers synthesize and stabilize reactive intermediates like 2-(1-hydroxyethyl)-3,4-dimethylthiazolium ion?

The intermediate is generated by reacting 3,4-dimethylthiazolium salts with α-keto acids (e.g., pyruvate) in aprotic solvents (e.g., ethanol). Stabilization is achieved by mimicking enzymatic hydrophobic active sites using solvents like dimethyl sulfide, which reduce water-mediated decomposition .

Advanced Research Questions

Q. How do solvent polarity and hydrophobicity influence the catalytic efficiency of this compound?

Hydrophobic environments (e.g., ethanol) enhance reaction rates by stabilizing zwitterionic transition states and reducing water interference. For example, decarboxylation rates in ethanol are ~10-fold higher than in water due to decreased solvation of the charged intermediate. Researchers use kinetic assays with varying solvent dielectric constants to quantify these effects .

Q. What mechanistic evidence supports carbene intermediate stabilization in this compound-catalyzed reactions?

- Kinetic data : Accelerated acetaldehyde release in hydrophobic solvents aligns with carbene stabilization.

- Spectroscopic evidence : Trapping of carbene adducts (e.g., LXXXIX in Crosby’s model) via low-temperature NMR.

- Theoretical calculations : DFT studies confirm thermodynamic stabilization of carbene species at hydrophobic active sites .

Q. How can contradictions in reported decarboxylation rate constants be resolved methodologically?

Discrepancies arise from solvent choice, temperature, and isotopic labeling. To address this:

- Standardize solvent systems (e.g., 80% ethanol/water).

- Apply Arrhenius corrections (e.g., using activation energies from Eyring plots).

- Use isotopically labeled substrates (e.g., ¹³C-pyruvate) to isolate rate-determining steps. For example, correcting Crosby’s rate constants (65°C) to 33°C using Eₐ = 11.1 kcal/mol resolves discrepancies with Olofson’s data .

Q. What advanced techniques quantify the ion’s reactivity in enzymatic vs. non-enzymatic systems?

- Pre-steady-state kinetics (stopped-flow UV-Vis) to measure transient intermediates.

- Isotope-edited IR spectroscopy to track bond cleavage in real time.

- Computational modeling (QM/MM) to compare active-site vs. solvent-driven mechanisms. These approaches reveal a 1000-fold rate enhancement in enzymes due to hydrophobic active sites .

属性

CAS 编号 |

694-30-4 |

|---|---|

分子式 |

C5H8NS+ |

分子量 |

114.19 g/mol |

IUPAC 名称 |

3,4-dimethyl-1,3-thiazol-3-ium |

InChI |

InChI=1S/C5H8NS/c1-5-3-7-4-6(5)2/h3-4H,1-2H3/q+1 |

InChI 键 |

RHRPPNDIWVFSRX-UHFFFAOYSA-N |

SMILES |

CC1=CSC=[N+]1C |

规范 SMILES |

CC1=CSC=[N+]1C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。